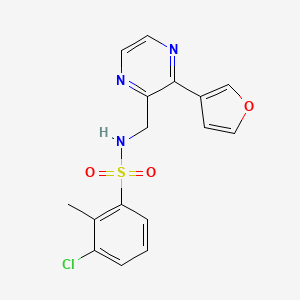

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazine ring, and a furan ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the furan ring: This step involves the coupling of the furan moiety to the pyrazine ring, often using a palladium-catalyzed cross-coupling reaction.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

化学反应分析

Types of Reactions

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can result in various substituted sulfonamides .

科学研究应用

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.

Biological Studies: It is used in studies exploring the inhibition of specific enzymes and pathways involved in bacterial and fungal infections.

Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.

作用机制

The mechanism by which 3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide exerts its effects involves the inhibition of specific enzymes and pathways. For example, in anti-tubercular applications, it targets enzymes involved in the synthesis of the bacterial cell wall, thereby inhibiting bacterial growth. The molecular targets and pathways involved include the inhibition of dihydropteroate synthase and other key enzymes in the folate synthesis pathway.

相似化合物的比较

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyrazine ring and has been studied for its anti-tubercular activity.

2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also feature heterocyclic rings and have shown potential in anti-fibrosis and anti-tumor applications.

Uniqueness

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is unique due to its combination of a furan ring, pyrazine ring, and sulfonamide group

生物活性

3-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylbenzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its unique structural features, including the presence of a chloro group, furan ring, and pyrazine moiety, make it a subject of significant interest in medicinal chemistry. This compound has shown promising biological activities, particularly as an enzyme inhibitor, which can be leveraged for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O3S, with a molecular weight of 363.82 g/mol. The compound's structure can be visualized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C16H14ClN3O3S |

| Molecular Weight | 363.82 g/mol |

| Functional Groups | Chloro group, furan ring, pyrazine moiety |

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in various disease processes. The unique structural components allow for interactions with molecular targets, potentially inhibiting enzyme activity by binding to active or allosteric sites. This mechanism is particularly relevant in fields such as cancer research and inflammation studies, where selective inhibition can lead to significant therapeutic benefits.

Biological Activity Studies

Research has indicated that this compound exhibits notable biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical in disease pathways. For instance, its ability to interact with targets involved in tumor growth presents opportunities for cancer treatment.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further investigation in antibiotic development.

Case Studies

Several case studies highlight the potential of this compound:

- A study evaluated the cytotoxic effects of various benzene derivatives on human tumor cell lines, showing that compounds with similar structures exhibited selective cytotoxicity against cancer cells while sparing normal cells .

- Another investigation focused on the enzyme inhibitory properties of related sulfonamide compounds, demonstrating that modifications in their structure significantly influenced their biological activity .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide | Similar sulfonamide structure | Variable enzyme inhibition |

| N-(furan-2-ylmethyl)-N-(pyrazin-2-yl)benzenesulfonamide | Lacks chloro group | Altered biological activity |

| 2-chloro-N-(pyrazin-2-ylmethyl)benzenesulfonamide | Lacks furan ring | Reduced stability and target interaction |

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this sulfonamide to improve yield and purity?

- Methodological Answer: Synthesis optimization should focus on solvent polarity, catalyst selection, and reaction temperature. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and reaction rates . Catalysts like triethylamine can facilitate nucleophilic substitutions by deprotonating reactive sites . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Reaction progress should be monitored using TLC, and intermediates characterized via 1H NMR before proceeding to subsequent steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

- Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and substitution patterns, particularly for distinguishing furan (δ 6.5–7.5 ppm) and pyrazine (δ 8.0–9.0 ppm) protons .

- HPLC-MS: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% formic acid) resolves impurities, while MS validates molecular ion peaks (e.g., [M+H]+) .

- FT-IR: Stretching vibrations for sulfonamide (1330–1370 cm−1) and aromatic C-H (3000–3100 cm−1) confirm functional groups .

Q. What preliminary biological screening approaches are recommended to assess therapeutic potential?

- Methodological Answer:

- In vitro cytotoxicity assays: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .

- Antimicrobial screening: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic structure and reactivity?

- Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to balance accuracy and computational cost. This approach reliably predicts thermochemical properties and orbital interactions .

- Key Analyses:

- HOMO-LUMO gaps to assess charge-transfer potential.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites on the sulfonamide and furan rings .

- Validation: Compare calculated IR spectra with experimental data to confirm structural assignments .

Q. What strategies resolve contradictions between computational predictions and experimental enzyme inhibition data?

- Methodological Answer:

- Model Refinement: Incorporate explicit solvent effects (e.g., PCM model) and protein flexibility in docking simulations (e.g., AutoDock Vina).

- Experimental Cross-Check: Use surface plasmon resonance (SPR) to measure binding affinities and validate docking poses .

- Statistical Analysis: Apply Bayesian models to quantify uncertainty in computational predictions .

Q. How can SHELX software address crystallographic challenges in X-ray structure determination?

- Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve disordered furan/pyrazine moieties.

- Structure Solution: SHELXD for phase problem resolution via dual-space methods, followed by SHELXL for refinement with anisotropic displacement parameters .

- Validation: Check Rint (<5%) and Flack parameter for enantiopurity. Address twinning with TWINLAWS .

Q. How to establish structure-activity relationships (SAR) for derivatives with modified substituents?

- Methodological Answer:

- Analog Synthesis: Vary substituents on the pyrazine (e.g., Cl → CF3) and furan (e.g., 3-furyl → 2-furyl) rings.

- Biological Testing: Compare IC50 values across analogs to identify critical functional groups (Table 1).

- Computational SAR: Use CoMFA or CoMSIA to map 3D-QSAR models onto steric/electrostatic fields .

Table 1: Example SAR Data for Analogous Sulfonamides

| Substituent (Pyrazine) | Substituent (Furan) | IC50 (μM, HeLa) | LogP |

|---|---|---|---|

| Cl | 3-Furyl | 12.3 ± 1.2 | 2.8 |

| CF3 | 3-Furyl | 8.7 ± 0.9 | 3.1 |

| Cl | 2-Furyl | 23.4 ± 2.1 | 2.5 |

属性

IUPAC Name |

3-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-11-13(17)3-2-4-15(11)24(21,22)20-9-14-16(19-7-6-18-14)12-5-8-23-10-12/h2-8,10,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFXQNVVPPQHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。